molecular formula C22H28N2O2 B14863076 3-Biphenyl-3-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester

3-Biphenyl-3-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B14863076
M. Wt: 352.5 g/mol
InChI Key: MAMMWNSVQYGVPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-BIPHENYL-3-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is a complex organic compound that features a biphenyl group attached to a piperazine ring, with a tert-butyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-BIPHENYL-3-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves the following steps:

Industrial Production Methods

Industrial production of tert-butyl esters often employs flow microreactor systems, which provide a more efficient and sustainable method compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-3-BIPHENYL-3-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, OsO₄

    Reduction: H₂/Ni, H₂/Rh

    Substitution: NaH, LDA

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.

Scientific Research Applications

®-3-BIPHENYL-3-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-3-BIPHENYL-3-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-BIPHENYL-3-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is unique due to its combination of a biphenyl group and a piperazine ring, which imparts specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable intermediate in the synthesis of specialized pharmaceuticals and research chemicals.

Properties

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

IUPAC Name

tert-butyl 3-[(3-phenylphenyl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C22H28N2O2/c1-22(2,3)26-21(25)24-13-12-23-20(16-24)15-17-8-7-11-19(14-17)18-9-5-4-6-10-18/h4-11,14,20,23H,12-13,15-16H2,1-3H3

InChI Key

MAMMWNSVQYGVPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CC2=CC(=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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